molecular formula C22H18N4O B4831172 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B4831172
M. Wt: 354.4 g/mol
InChI Key: AJLBZUZJEXVWCM-UHFFFAOYSA-N
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Description

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolobenzotriazines, which are characterized by a fused ring system combining pyrazole and benzotriazine moieties. The presence of methyl and phenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a benzotriazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3,8-diphenylpyrazolo[5,1-c][1,2,4]benzotriazine
  • 3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
  • 2-methyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Uniqueness

Compared to these similar compounds, 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a unique combination of steric and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-14-20(16-10-6-3-7-11-16)22-24-23-21-18(26(22)25-14)12-17(13-19(21)27)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLBZUZJEXVWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)CC(C3)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 2
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 3
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 4
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 5
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 6
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

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